molecular formula C16H27O4P B12528763 2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol CAS No. 668430-20-4

2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol

Cat. No.: B12528763
CAS No.: 668430-20-4
M. Wt: 314.36 g/mol
InChI Key: AMFSHIVMHABLDZ-UHFFFAOYSA-N
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Description

2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol is a chemical compound with the molecular formula C16H27O4P It is known for its unique structure, which includes a phosphanyl group and ethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol typically involves the reaction of 4-ethoxyphenol with bis(2-ethoxyethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal ions, influencing various biochemical pathways. The ethoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis(2-methoxyethyl)phosphanyl]-4-methoxyphenol
  • 2-[Bis(2-propoxyethyl)phosphanyl]-4-propoxyphenol

Uniqueness

2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol is unique due to its specific combination of phosphanyl and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

668430-20-4

Molecular Formula

C16H27O4P

Molecular Weight

314.36 g/mol

IUPAC Name

2-[bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol

InChI

InChI=1S/C16H27O4P/c1-4-18-9-11-21(12-10-19-5-2)16-13-14(20-6-3)7-8-15(16)17/h7-8,13,17H,4-6,9-12H2,1-3H3

InChI Key

AMFSHIVMHABLDZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCP(CCOCC)C1=C(C=CC(=C1)OCC)O

Origin of Product

United States

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